Methyl 2,6-diisocyanatohexanoate
Overview
Description
Synthesis Analysis
The synthesis of novel diisocyanates, including compounds similar to methyl 2,6-diisocyanatohexanoate, often involves the polycondensation of diisocyanates with other chemical entities. For instance, Barikani, Yeganeh, and Ataei (1999) describe the synthesis of two novel diisocyanates and their subsequent use in creating thermally stable and soluble polyimides (Barikani, Yeganeh, & Ataei, 1999). Similarly, Garçon et al. (2001) achieved the synthesis of new polyurethanes by reacting 1,6-hexamethylene diisocyanate with sugars, highlighting the versatility of diisocyanate chemistry (Garçon et al., 2001).
Molecular Structure Analysis
The molecular structure of diisocyanates plays a critical role in their reactivity and the properties of the resulting polymers. Investigations into the molecular structures of related compounds, such as methylisocyanate and methylisothiocyanate, have been conducted using techniques like electron diffraction, which provide valuable insights into bond lengths and angles that are foundational to understanding the reactivity and applications of these compounds (Anderson, Rankin, & Robertson, 1972).
Chemical Reactions and Properties
Diisocyanates react with a variety of compounds to form polyurethanes, polyimides, and other polymers. The reactivity of diisocyanates with alcohols to form urethanes and with amines to form ureas is a cornerstone of polyurethane chemistry. The study by Sun et al. (2014) on the phosgene-free synthesis of hexamethylene-1,6-diisocyanate exemplifies the innovative approaches being explored to produce diisocyanates more safely and efficiently (Sun et al., 2014).
Physical Properties Analysis
The physical properties of diisocyanate-derived polymers, such as solubility, thermal stability, and mechanical strength, are directly influenced by the structure of the diisocyanate precursor. Studies, such as those conducted by Barikani, Yeganeh, and Ataei (1999), delve into these aspects by examining the solution viscosity, solubility properties, and thermal behavior of polymers synthesized from novel diisocyanates (Barikani, Yeganeh, & Ataei, 1999).
Chemical Properties Analysis
The chemical properties of diisocyanates, including their reactivity with various functional groups, are pivotal in the design and synthesis of advanced materials. The work by Wisnewski et al. (2019) on the reactivity of methylene diphenyl diisocyanate isomers with glutathione showcases the nuanced understanding required to manipulate these compounds for specific applications (Wisnewski, Liu, & Nassar, 2019).
Scientific Research Applications
Green Lubricating Greases : Methyl 2,6-diisocyanatohexanoate-modified methyl cellulose has been used to develop green lubricating greases in renewable resources like castor oil, indicating potential applications in environmentally friendly lubricants (Gallego et al., 2013).
Occupational Exposure Monitoring : A UPLC-MS/MS method has been developed to accurately determine exposure to aliphatic and aromatic isocyanates, like Methyl 2,6-diisocyanatohexanoate, in human urine. This is critical for monitoring occupational exposure and assessing safety and health (Lépine et al., 2019).
Polyurethane Production : Methyl 2,6-diisocyanatohexanoate is widely used in the production of polyurethane plastics. However, it's associated with respiratory and dermal effects, including diisocyanate asthma (Klees & Ott, 1999).
Biomarkers for Occupational Exposure : Upper reference limits for biomarkers of exposure to aromatic diisocyanates have been calculated, aiding in the classification of workers based on biomarker levels (Sennbro et al., 2005).
Environmental and Biological Monitoring : Studies emphasize the necessity of environmental and biological monitoring for a reliable assessment of occupational exposure risk to isocyanates, including low concentrations in the air and additional absorption through the skin (Brzeźnicki & Bonczarowska, 2015).
Mutagenic and Carcinogenic Properties : Methyl 2,6-diisocyanatohexanoate, used in polyurethane production, is potentially mutagenic and carcinogenic, representing a significant health hazard in the work environment (Andersen et al., 1980).
Biomedical Applications : Polyurethanes with saccharide moieties in repeating units show higher hydrolyzability, suggesting potential applications in biomedical fields (Wilbullucksanakul et al., 1996).
Controlled Release and Swelling Behavior : New hydrolyzable poly(ether urethane) gels derived from saccharide and L-lysine derivatives exhibit enhanced swelling and release properties, indicating applications in controlled drug release systems (Wibullucksanakul et al., 1996, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2,6-diisocyanatohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRODJJLADBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303005 | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-diisocyanatohexanoate | |
CAS RN |
4460-02-0 | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-diisocyanatohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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